molecular formula C19H19NO3 B12636677 Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate CAS No. 919349-77-2

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate

Cat. No.: B12636677
CAS No.: 919349-77-2
M. Wt: 309.4 g/mol
InChI Key: RMRCATNJTSYRRK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular weight of 309.3598 daltons .

Properties

CAS No.

919349-77-2

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate

InChI

InChI=1S/C19H19NO3/c1-3-23-19(22)17-11-9-15(10-12-17)14(2)13-20-18(21)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3,(H,20,21)

InChI Key

RMRCATNJTSYRRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This mechanism is similar to that of other local anesthetics, which reduce the excitability of nerve membranes without affecting the resting potential .

Comparison with Similar Compounds

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate can be compared to other similar compounds such as:

Biological Activity

Ethyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antitumor, antibacterial, and anti-inflammatory effects.

This compound has the molecular formula C18_{18}H19_{19}N1_{1}O2_{2}. The structure features an ethyl ester group, a benzamide moiety, and a propene side chain, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide : The reaction of benzoic acid with an appropriate amine under acidic conditions.
  • Alkylation : Introduction of the propene group through a suitable alkylation method.
  • Esterification : The final step involves esterification with ethanol to yield the target compound.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50_{50} Values : The compound showed IC50_{50} values ranging from 10 µM to 25 µM across different cell lines, indicating potent activity against tumor cells.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects using animal models. Key findings include:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Dosage : Administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in a significant reduction in edema compared to control groups.

Case Studies

  • Case Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Case Study on Antibacterial Properties :
    • Research highlighted in Antibiotics journal reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

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